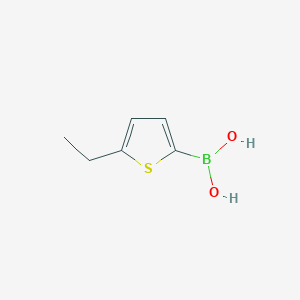

(5-Ethylthiophen-2-yl)boronic acid

Übersicht

Beschreibung

“(5-Ethylthiophen-2-yl)boronic acid” is a type of boronic acid, which are organic compounds that are important in organic synthesis . Boronic acids are known for their mild and functional group tolerant reaction conditions, making them a popular choice in various chemical reactions .

Synthesis Analysis

Boronic acids, including “(5-Ethylthiophen-2-yl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of boronic acids involves a variety of reagents, with properties tailored for specific coupling conditions .Molecular Structure Analysis

The molecular structure of “(5-Ethylthiophen-2-yl)boronic acid” involves a boronic acid group attached to a 5-ethylthiophen-2-yl group . The boronic acid group plays a crucial role in its reactivity, acting as a nucleophile in various reactions .Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. For instance, they are used in the Petasis Reaction, a multicomponent reaction that enables the preparation of amines and their derivatives . They are also involved in protodeboronation, a process that involves the removal of the boron moiety from boronic esters .Physical And Chemical Properties Analysis

“(5-Ethylthiophen-2-yl)boronic acid” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The compound is relatively stable, readily prepared, and generally environmentally benign .Wissenschaftliche Forschungsanwendungen

Sensing Applications

Boronic acids, including (5-Ethylthiophen-2-yl)boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in the study of biological processes and the tracking of certain biological molecules.

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in the field of biochemistry and molecular biology.

Separation Technologies

Boronic acids are also used in separation technologies . Their unique properties allow them to be used in the separation of different molecules, which can be particularly useful in analytical chemistry.

Development of Therapeutics

Boronic acids, including (5-Ethylthiophen-2-yl)boronic acid, are used in the development of therapeutics . Their ability to interact with various biological molecules can make them useful in the design of new drugs.

Chemical Biology

Boronic acids have been used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition, and cell delivery systems . This highlights their versatility and wide range of applications in the field of chemical biology.

Wirkmechanismus

Target of Action

The primary target of (5-Ethylthiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, (5-Ethylthiophen-2-yl)boronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium atom, in turn, donates electrons to form a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by (5-Ethylthiophen-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of complex organic compounds from simpler precursors .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared .

Result of Action

The result of the action of (5-Ethylthiophen-2-yl)boronic acid is the formation of a new carbon-carbon bond . This is achieved through its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The action of (5-Ethylthiophen-2-yl)boronic acid is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Moreover, the compound is generally environmentally benign .

Safety and Hazards

Zukünftige Richtungen

Boronic acids, including “(5-Ethylthiophen-2-yl)boronic acid”, have a promising future in the field of organic synthesis. Their mild and functional group tolerant reaction conditions make them ideal for a variety of chemical reactions . Furthermore, the introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Eigenschaften

IUPAC Name |

(5-ethylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCHLCSUUTVUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598884 | |

| Record name | (5-Ethylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethylthiophen-2-yl)boronic acid | |

CAS RN |

162607-16-1 | |

| Record name | (5-Ethylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ethylthiophen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)

![N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide](/img/structure/B67861.png)